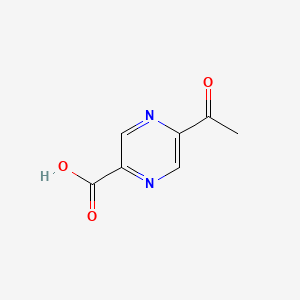
4-Aminoquinoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminoquinoline-7-carboxylic acid is a form of aminoquinoline with the amino group at the 4-position of the quinoline . The compound has been used as a precursor for the synthesis of its derivatives . A variety of derivatives of 4-aminoquinoline are antimalarial agents useful in treating erythrocytic plasmodial infections .
Synthesis Analysis
The synthesis of 4-aminoquinoline compounds has been reported in the literature . For example, Elghamry and co-workers used a one-step and one-pot method to synthesize quinoline-4-carboxylic acids in water . They used enaminone as a replacement for 1,3-dicarbinols, which improved the yield and practicality of the reaction .Molecular Structure Analysis
The molecular structure of 4-aminoquinoline compounds has been studied using various methods . Molecular descriptors describing the 0, 1, and 2-dimensional properties of the compounds, encompassing information such as constitutional counts, chemical functionality, and topological features, were calculated .Chemical Reactions Analysis
The chemical reactions of 4-aminoquinoline compounds have been studied extensively . For example, Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-aminoquinoline compounds have been analyzed . For example, the hydrophilic properties of the compounds were found to be crucial in predicting activity against the chloroquine-sensitive NF54 parasite strain .Applications De Recherche Scientifique
- Future Prospects : Researchers continue to explore older 4-aminoquinolines like piperaquine and pyronaridine .
Synthetic Chemistry and Derivatives
Researchers have synthesized various analogues of 4-aminoquinoline-7-carboxylic acid, modifying side chains and functional groups. These modifications aim to enhance pharmacological properties, such as bioavailability and selectivity .
Photodynamic Therapy (PDT)
PDT involves using light-activated compounds to treat cancer and other diseases. 4-Aminoquinoline-7-carboxylic acid derivatives could serve as photosensitizers in PDT, selectively damaging cancer cells when exposed to light.
O’Neill, P. M., Barton, V. E., Ward, S. A., & Chadwick, J. (2011). 4-Aminoquinolines: Chloroquine, Amodiaquine and Next-Generation Analogues. In Treatment and Prevention of Malaria (pp. 19–44). SpringerLink. Link Design, synthesis, and in vitro antiplasmodial activity of 4-aminoquinoline derivatives. (2016). Medicinal Chemistry Research, 25(11), 2551–2560. Link
Mécanisme D'action
Target of Action
The primary target of 4-Aminoquinoline compounds, such as Chloroquine (CQ) and Amodiaquine (AQ), is the Plasmodium falciparum . This parasite is responsible for causing malaria, a disease that has been a significant global health concern for several decades . The 4-Aminoquinoline compounds interact with the Fe (II)-protoporphyrin IX , which plays a crucial role in the life cycle of the parasite .
Mode of Action
It is known that these compounds, due to their weak base properties, accumulate in the acidic digestive vacuole (dv) of the parasite . This accumulation is partly responsible for their effectiveness . They are thought to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to the parasites .
Biochemical Pathways
The 4-Aminoquinoline compounds interfere with the heme polymerization process, a critical biochemical pathway in the Plasmodium parasite . By inhibiting this process, these compounds cause an accumulation of free heme, which is toxic to the parasites . This disruption of the parasite’s biochemical pathway is a key factor in the antimalarial activity of 4-Aminoquinoline compounds .
Pharmacokinetics
The pharmacokinetics of 4-Aminoquinoline compounds involve their absorption, distribution, metabolism, and excretion (ADME). These compounds are known to be weakly basic, and their effectiveness is partly dependent on their accumulation in the acidic DV . .
Result of Action
The result of the action of 4-Aminoquinoline compounds is the inhibition of parasite growth. For instance, certain side chain-modified 4-aminoquinolines have shown significant inhibition of parasite growth against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum . This inhibition is achieved through the disruption of the heme polymerization process, leading to the accumulation of toxic free heme .
Action Environment
The action environment can significantly influence the efficacy and stability of 4-Aminoquinoline compounds. Factors such as pH can affect the accumulation of these compounds in the acidic DV, thereby influencing their effectiveness . .
Safety and Hazards
Orientations Futures
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs have been reviewed . The review highlights the recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .
Propriétés
IUPAC Name |
4-aminoquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-4-12-9-5-6(10(13)14)1-2-7(8)9/h1-5H,(H2,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCXCLCEVZPSAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677848 |
Source


|
| Record name | 4-Aminoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoquinoline-7-carboxylic acid | |
CAS RN |
1242260-87-2 |
Source


|
| Record name | 4-Aminoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B571712.png)
![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571713.png)
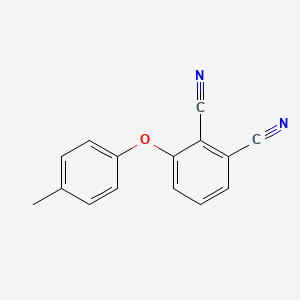
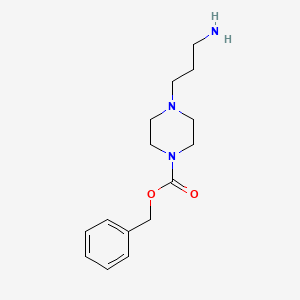
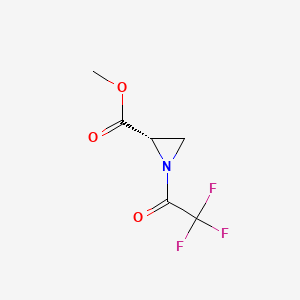
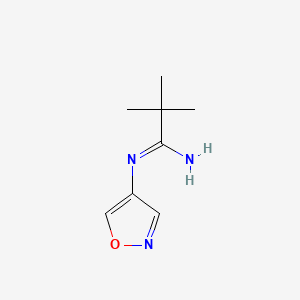
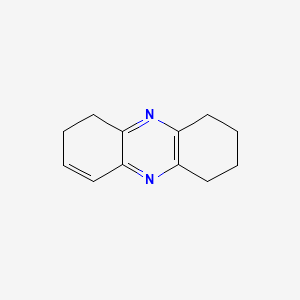
![Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane](/img/structure/B571724.png)

![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)

![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)
